molecular formula C24H32O4 B12428831 3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran

3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran

Cat. No.: B12428831
M. Wt: 386.5 g/mol
InChI Key: XTZUNKVZLDGOEJ-SBYXZODFSA-N
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Description

3-O-Methyl 6-keto 17 is a biochemical compound used primarily in proteomics research. It is known for its complex molecular structure and significant applications in various scientific fields. The compound is often utilized in research settings due to its unique properties and potential for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl 6-keto 17 typically involves the transesterification of β-keto esters. This process is crucial in organic synthesis and has been widely studied for its applications in pharmaceutical and biodiesel production . The reaction conditions often require the use of catalysts such as 2-chloro-1-methylpyridinium iodide and 4-DMAP, which facilitate the conversion of esters under mild conditions .

Industrial Production Methods

In an industrial setting, the production of 3-O-Methyl 6-keto 17 involves large-scale transesterification processes. These methods are designed to be environmentally friendly, utilizing catalysts that minimize waste and energy consumption. The use of heterogeneous and homogeneous catalysts is common, aiming for high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl 6-keto 17 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-O-Methyl 6-keto 17 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Methyl 6-keto 17 involves its interaction with specific molecular targets and pathways. For instance, in cholesterol metabolism, the compound can be involved in the degradation pathways of cholesterol side-chains, which are crucial for the biosynthesis of steroid hormones . The compound’s effects are mediated through its ability to interact with enzymes and other proteins, altering their activity and function.

Comparison with Similar Compounds

3-O-Methyl 6-keto 17 is unique compared to other β-keto esters due to its specific molecular structure and reactivity. Similar compounds include:

Properties

Molecular Formula

C24H32O4

Molecular Weight

386.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-7,7-dideuterio-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C24H32O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20,22-23H,3-5,8-12,14H2,1-2H3/t17-,18-,20+,22+,23?,24+/m1/s1/i14D2

InChI Key

XTZUNKVZLDGOEJ-SBYXZODFSA-N

Isomeric SMILES

[2H]C1([C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3OC4CCCCO4)C)C5=C(C1=O)C=C(C=C5)OC)[2H]

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC

Origin of Product

United States

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